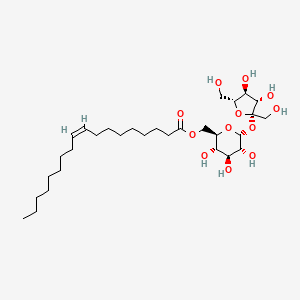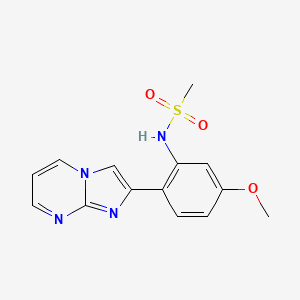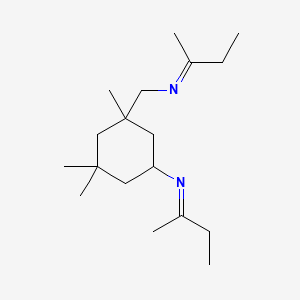
1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine is a complex organic compound. Its structure suggests it belongs to the class of cyclohexane derivatives, characterized by multiple methyl and imine groups attached to the cyclohexane ring. This compound’s unique structure may impart specific chemical and physical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine likely involves multiple steps, including the formation of the cyclohexane ring, introduction of methyl groups, and formation of imine linkages. Typical reaction conditions may include:
Cyclohexane ring formation: This could involve cyclization reactions under acidic or basic conditions.
Methyl group introduction: Alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Imine formation: Condensation reactions between amines and aldehydes or ketones under dehydrating conditions.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine may undergo various chemical reactions, including:
Oxidation: Conversion of imine groups to oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of imine groups to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the methyl groups or imine nitrogen.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
Oxidation products: Oximes, nitriles.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interaction with receptors: Modulating receptor signaling pathways.
Pathway involvement: Affecting metabolic or signaling pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanemethylamines: Compounds with similar cyclohexane and amine structures.
Imine derivatives: Compounds with imine functional groups.
Uniqueness
1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine is unique due to its specific arrangement of methyl and imine groups, which may impart distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
66230-25-9 |
|---|---|
Formule moléculaire |
C18H34N2 |
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
N-[[5-(butan-2-ylideneamino)-1,3,3-trimethylcyclohexyl]methyl]butan-2-imine |
InChI |
InChI=1S/C18H34N2/c1-8-14(3)19-13-18(7)11-16(20-15(4)9-2)10-17(5,6)12-18/h16H,8-13H2,1-7H3 |
Clé InChI |
SSGRRJUJHKUYOX-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NCC1(CC(CC(C1)(C)C)N=C(C)CC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione](/img/structure/B15189487.png)
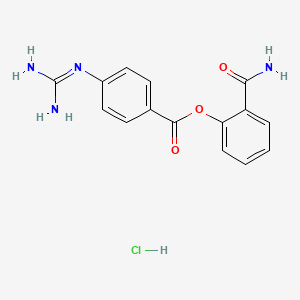

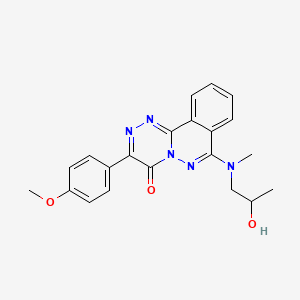
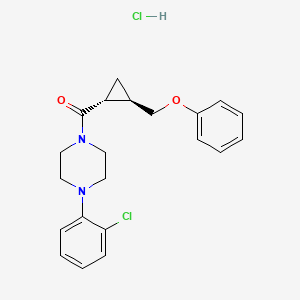
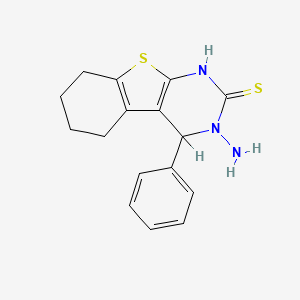
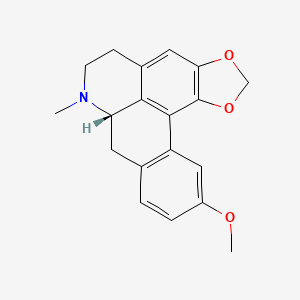
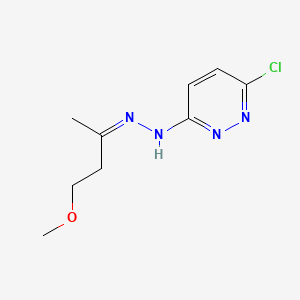



![methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B15189561.png)
